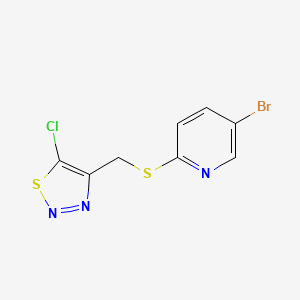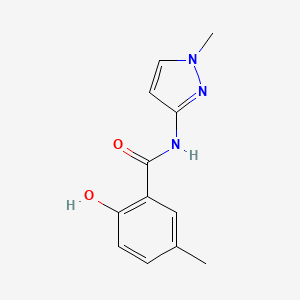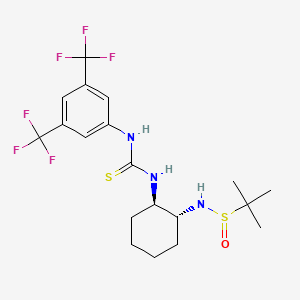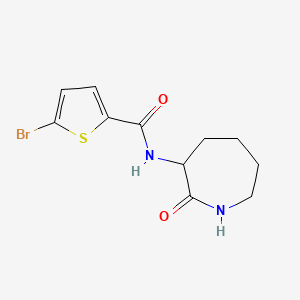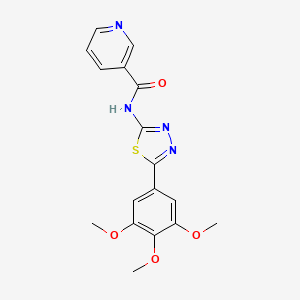
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide is a synthetic compound that features a unique combination of a 3,4,5-trimethoxyphenyl group, a 1,3,4-thiadiazole ring, and a nicotinamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the coupling of the 1,3,4-thiadiazole intermediate with a 3,4,5-trimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the nicotinamide moiety: The final step involves the reaction of the intermediate with nicotinoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiadiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nicotinamide moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, in the presence of bases like pyridine or triethylamine
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiadiazole derivatives, and various substituted nicotinamide derivatives.
科学研究应用
Biology: It has shown promise as a bioactive molecule with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes and receptors involved in disease pathways.
Industry: It may find applications in the development of new materials with unique properties, such as conductive polymers and advanced coatings.
作用机制
The mechanism of action of N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound has been shown to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: By inhibiting these enzymes, the compound can disrupt critical cellular processes such as cell division, protein folding, and redox balance, leading to its potential therapeutic effects.
相似化合物的比较
N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)nicotinamide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar bioactivities.
1,3,4-thiadiazole derivatives: These compounds contain the thiadiazole ring and are known for their diverse biological activities.
Nicotinamide derivatives: These compounds feature the nicotinamide moiety and are widely studied for their therapeutic potential.
属性
分子式 |
C17H16N4O4S |
|---|---|
分子量 |
372.4 g/mol |
IUPAC 名称 |
N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-23-12-7-11(8-13(24-2)14(12)25-3)16-20-21-17(26-16)19-15(22)10-5-4-6-18-9-10/h4-9H,1-3H3,(H,19,21,22) |
InChI 键 |
CSUZNQRJBVLGEL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)NC(=O)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


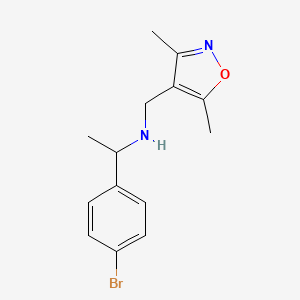
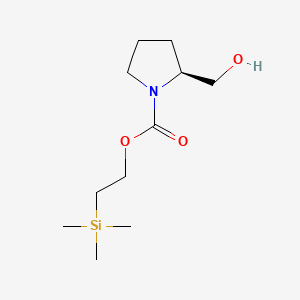
![N-(pyridin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14897190.png)
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
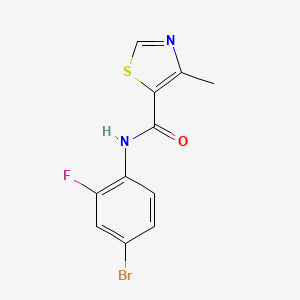
![5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B14897200.png)
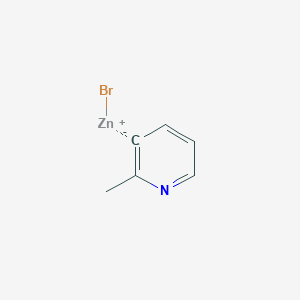
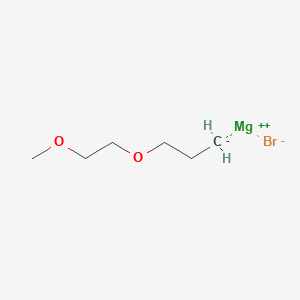
![2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14897211.png)
